拉替拉韦β-D-葡萄糖苷酸

描述

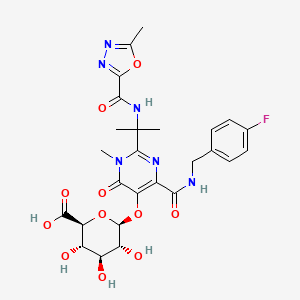

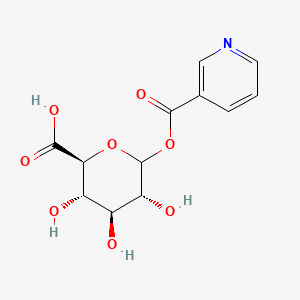

Raltegravir beta-D-Glucuronide (M2) is a significant metabolite of Raltegravir, a potent HIV-1 integrase strand transfer inhibitor developed as a novel anti-AIDS drug. The formation of M2 is primarily mediated through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1). Raltegravir exhibits high efficacy in inhibiting HIV-1 replication, and its metabolism to Raltegravir beta-D-Glucuronide is a crucial aspect of its pharmacokinetic profile (Kassahun et al., 2007).

Synthesis and Molecular Structure Analysis

Raltegravir is synthesized from 5,6-dihydroxypyrimidine-4-carboxamides and N-methyl-4-hydroxypyrimidinone-carboxamides, leading to the discovery of Raltegravir as an efficient integrase inhibitor. Its glucuronide metabolite, Raltegravir beta-D-Glucuronide, results from the glucuronidation process, highlighting the compound's molecular structure focused on inhibiting the HIV-1 integrase enzyme efficiently (Summa et al., 2008).

Chemical Reactions and Properties

The primary pathway for Raltegravir metabolism is through UGT1A1-mediated glucuronidation to form Raltegravir beta-D-Glucuronide. This metabolite plays a significant role in the drug's elimination, showcasing the importance of glucuronidation in Raltegravir's pharmacokinetics and its interaction with metabolic enzymes (Kassahun et al., 2007).

Physical Properties Analysis

The determination of Raltegravir and its glucuronide in human plasma and urine has been achieved through advanced analytical methods, highlighting the physical properties of Raltegravir and Raltegravir beta-D-Glucuronide in biological matrices. These studies are crucial for understanding the drug's pharmacokinetics and for therapeutic drug monitoring (Moreira et al., 2020).

Chemical Properties Analysis

The chemical properties of Raltegravir and Raltegravir beta-D-Glucuronide, including their stability, solubility, and interaction with biological systems, are essential for their therapeutic efficacy. The analysis of these properties contributes to optimizing Raltegravir's use in treating HIV-1 infection and understanding the metabolic pathways leading to the formation of its glucuronide metabolite (Wang et al., 2011).

科学研究应用

拉替拉韦的机制和应用: 拉替拉韦是首个获批的 HIV 1 型整合酶抑制剂,靶向 HIV-1 整合的链转移步骤。它对 HIV-1 感染者表现出有效的抗逆转录病毒活性,并且耐受性良好。它在有耐药 HIV 的治疗经验者和初治者中都有重要的应用。拉替拉韦通过葡萄糖苷酸化代谢,从而减少了药物-药物相互作用。然而,在病毒学失败后可能会产生耐药性 (希克斯和古利克,2009 年)。

长期疗效和安全性: 拉替拉韦在管理 HIV 感染方面表现出长期疗效和安全性。它对野生型 HIV-1 表现出有效的活性,但已注意到耐药性的发展。拉替拉韦主要通过尿苷二磷酸葡萄糖醛酸转移酶 1A1 (UGT1A1) 代谢,产生无活性的葡萄糖苷酸代谢物。该药耐受性良好,不良反应最小,如头痛、恶心和腹泻 (利德克等人,2014 年)。

分析中的特异性: 使用液相色谱-串联质谱法分析拉替拉韦时缺乏特异性,这对于治疗药物监测非常重要。该分析对于区分拉替拉韦及其葡萄糖苷酸代谢物至关重要 (茹迪尔等人,2009 年)。

在人体内的代谢和分布: 在人体内,拉替拉韦清除的主要机制是 UGT1A1 介导的葡萄糖苷酸化。此过程产生拉替拉韦的葡萄糖苷酸 (M2),这是血浆中的重要实体。这些信息对于了解拉替拉韦的药代动力学和潜在相互作用至关重要 (卡萨洪等人,2007 年)。

UGT1A1 多态性的药代动力学: 研究发现,在具有某些 UGT1A1 多态性的人群中,拉替拉韦的血浆浓度略高。这表明遗传对拉替拉韦的代谢和疗效有影响 (温宁等人,2009 年)。

在怀孕中的使用: 拉替拉韦被推荐用于治疗妊娠期间的 HIV 1 型感染。该研究开发了分析血浆和尿液中的拉替拉韦及其葡萄糖苷酸代谢物的方法,并将其应用于母胎药代动力学研究中 (莫雷拉等人,2020 年)。

安全和危害

Preclinical studies of toxicity by repeated administration, genotoxicity, and toxic effects on development have been conducted with Raltegravir, in mice, rats, dogs, and rabbits. No mutagenic or teratogenic effect was observed6.

未来方向

Raltegravir beta-D-Glucuronide is available for purchase from biochemical and reagent suppliers7, indicating its ongoing use in research and potential future applications. However, specific future directions for this compound are not clearly outlined in the literature.

Please note that this information is based on the available resources and might not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a healthcare professional or a researcher in this field.

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN6O11/c1-10-31-32-21(42-10)20(38)30-26(2,3)25-29-13(19(37)28-9-11-5-7-12(27)8-6-11)17(22(39)33(25)4)43-24-16(36)14(34)15(35)18(44-24)23(40)41/h5-8,14-16,18,24,34-36H,9H2,1-4H3,(H,28,37)(H,30,38)(H,40,41)/t14-,15-,16+,18-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIJULFVNPGGMF-LKUMGPRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678673 | |

| Record name | 4-{[(4-Fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Raltegravir beta-D-Glucuronide | |

CAS RN |

952654-62-5 | |

| Record name | Raltegravir beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952654625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[(4-Fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALTEGRAVIR BETA-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q53CNM2XZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)

![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)